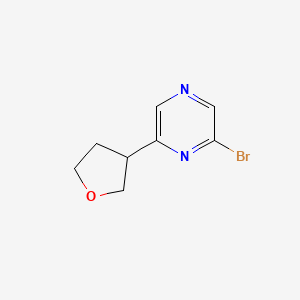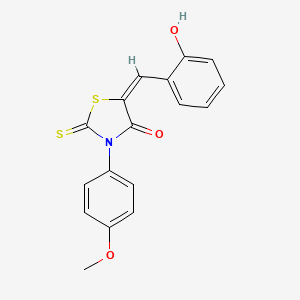![molecular formula C13H18N3O2+ B11711670 4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a hydroxyimino group and a piperidinyl ethyl group
準備方法
The synthesis of 4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyimino group: This step often involves the reaction of the pyridine derivative with hydroxylamine under controlled conditions.
Attachment of the piperidinyl ethyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The piperidinyl ethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Hydroxyimino compounds: These compounds contain the hydroxyimino group and exhibit similar reactivity but may differ in their overall structure and applications.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of 4-[(E)-(HYDROXYIMINO)METHYL]-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]PYRIDIN-1-IUM lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H18N3O2+ |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17N3O2/c17-13(16-6-2-1-3-7-16)11-15-8-4-12(5-9-15)10-14-18/h4-5,8-10H,1-3,6-7,11H2/p+1 |
InChIキー |
ZBPKQXUCWINKHF-UHFFFAOYSA-O |
異性体SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)/C=N/O |
正規SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)

![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)

![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)




